5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- is a compound of significant interest in the field of medicinal chemistry. This compound features a thiazole ring, which is known for its biological activity and is often found in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- typically involves the reaction of thiazole derivatives with acetic acid and acetylating agents. One common method includes the use of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activity.
Scientific Research Applications
5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Thiazoleacetic acid, 2-(acetylamino)-4-(2-thienyl)-, ethyl ester
- 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl-, methyl ester
Uniqueness
5-Thiazoleacetic acid, 2-(acetylamino)-4,5-dihydro-4-oxo- is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
295345-29-8 |
---|---|
Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-(2-acetamido-4-oxo-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O4S/c1-3(10)8-7-9-6(13)4(14-7)2-5(11)12/h4H,2H2,1H3,(H,11,12)(H,8,9,10,13) |
InChI Key |
HAAKYQNTHDBOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(S1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.